

# Application Notes and Protocols for the Diastereoselective Synthesis of Sulfimides

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## Compound of Interest

Compound Name:	Sulfimide
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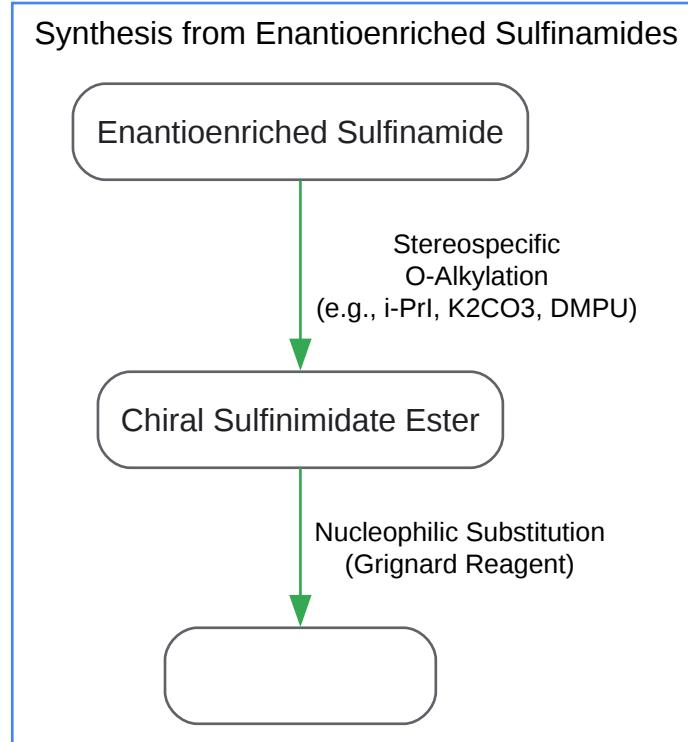
Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols and data for several key methodologies in the diastereoselective synthesis of chiral **sulfimides**, which are valuable compounds in organic synthesis and medicinal chemistry. The following sections summarize prominent strategies, including the use of chiral auxiliaries, metal-catalyzed imidation, organocatalysis, and synthesis from chiral precursors.

## Synthesis from Enantioenriched Sulfinamides via Stereospecific O-Alkylation and Nucleophilic Substitution

This method provides an efficient route to chiral **sulfimides** starting from readily available enantioenriched sulfinamides. The key steps involve a stereospecific oxygen-selective alkylation of the sulfinamide to form a chiral sulfinimidate ester, followed by a nucleophilic substitution with a Grignard reagent. This transformation is particularly useful for accessing enantioenriched diaryl or dialkyl **sulfimides**.<sup>[1][2]</sup>

## Logical Relationship Diagram

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Caption: Workflow for **sulfimide** synthesis from sulfinamides.

## Quantitative Data

Entry	Sulfinamide (R <sup>1</sup> )	Grignard Reagent (R <sup>2</sup> )	Product (R <sup>1</sup> , R <sup>2</sup> )	Yield (%)	ee (%)
1	p-Tolyl	Phenyl	S-(p-Tolyl)-S-phenylsulfimide	95	>99
2	t-Butyl	Methyl	S-(t-Butyl)-S-methylsulfimide	88	>99
3	Phenyl	Ethyl	S-Phenyl-S-ethylsulfimide	92	>99

## Experimental Protocol: General Procedure

### Step 1: Synthesis of Chiral Sulfinimidate Ester

- To a solution of the enantioenriched N-pivaloyl-sulfinamide (1.0 mmol) in N,N'-dimethylpropyleneurea (DMPU, 5.0 mL) is added potassium carbonate ( $K_2CO_3$ , 2.0 mmol).
- Isopropyl iodide (i-PrI, 3.0 mmol) is added to the suspension.
- The reaction mixture is stirred at room temperature for 24 hours.
- Upon completion, the reaction is quenched with water and the product is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the chiral sulfinimidate ester.

### Step 2: Synthesis of Chiral **Sulfimide**

- The chiral sulfinimidate ester (0.5 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 5.0 mL) and cooled to 0 °C under an inert atmosphere.
- The Grignard reagent (1.0 M in THF, 1.0 mmol) is added dropwise to the solution.
- The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
- The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
- The aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

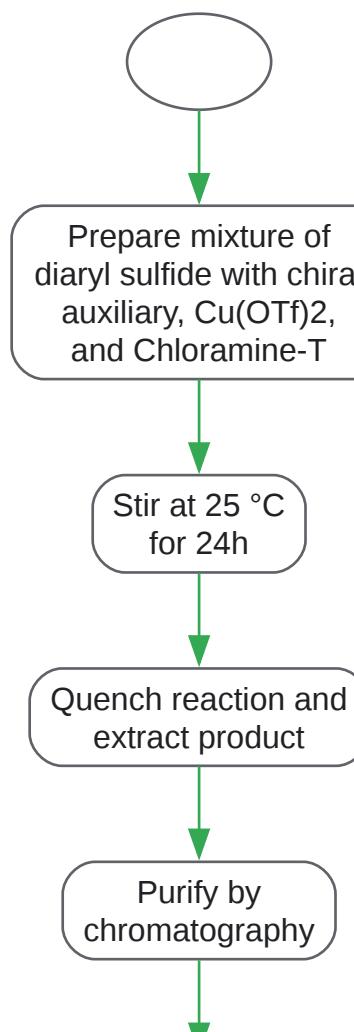
- The residue is purified by flash chromatography to yield the desired enantioenriched **sulfimide**.

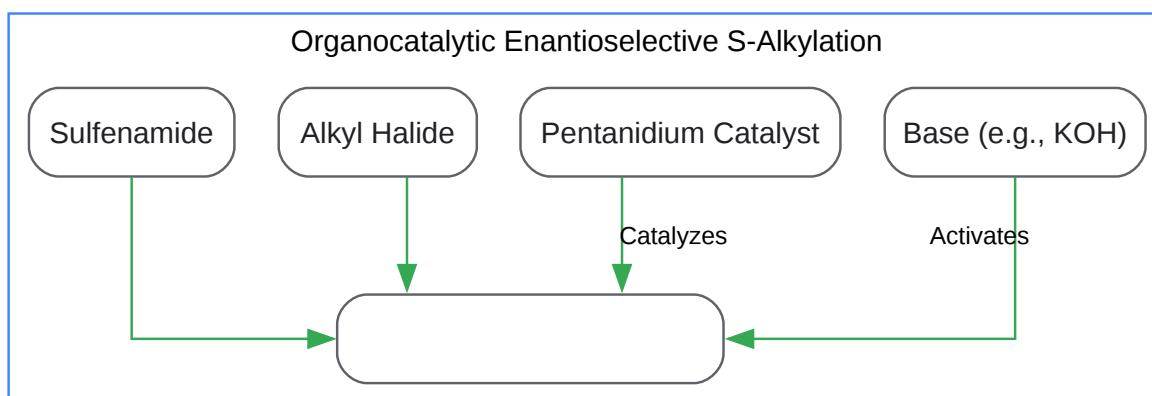
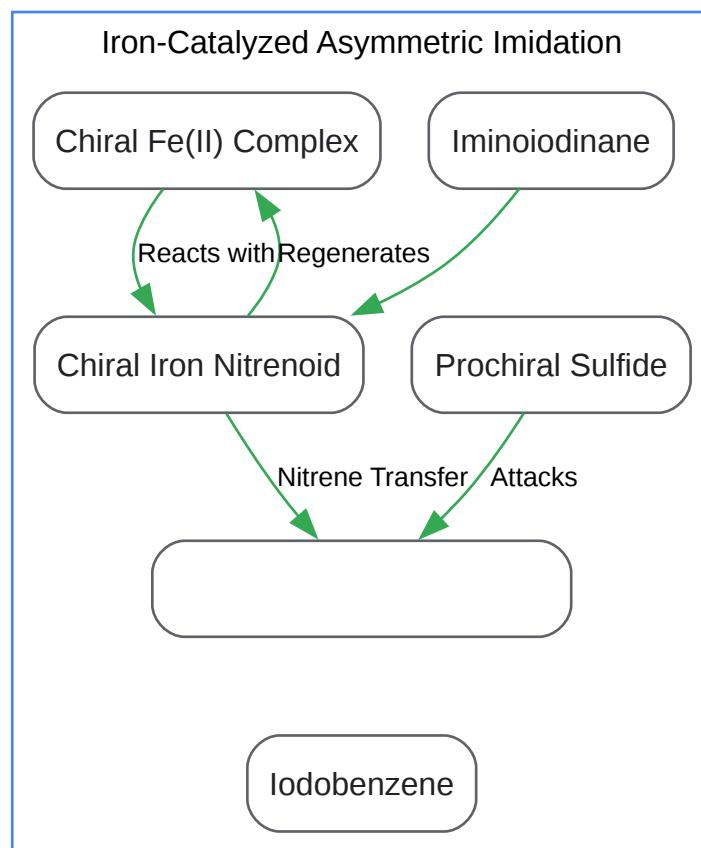
## Copper-Catalyzed Diastereoselective Imidation of Diaryl Sulfides with a Chiral Auxiliary

This approach utilizes a chiral auxiliary, such as an oxazoline group, attached to the sulfide substrate to control the stereochemistry of the imidation reaction. The presence of a copper catalyst facilitates the transfer of a nitrene group from a source like Chloramine-T to the sulfur atom, resulting in the formation of the corresponding N-tosyl**sulfimide** with high diastereoselectivity.<sup>[1][3]</sup>

## Experimental Workflow Diagram

## Cu-Catalyzed Diastereoselective Imidation





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